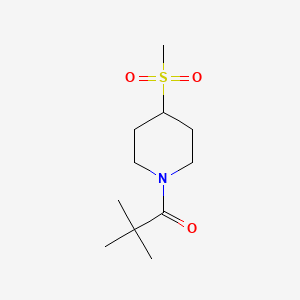

2,2-Dimethyl-1-(4-(methylsulfonyl)piperidin-1-yl)propan-1-one

Description

Properties

IUPAC Name |

2,2-dimethyl-1-(4-methylsulfonylpiperidin-1-yl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3S/c1-11(2,3)10(13)12-7-5-9(6-8-12)16(4,14)15/h9H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQWAFCYHOVTKIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)N1CCC(CC1)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-1-(4-(methylsulfonyl)piperidin-1-yl)propan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via a sulfonation reaction, often using reagents such as methylsulfonyl chloride.

Attachment of the Propan-1-one Moiety: The final step involves the attachment of the propan-1-one moiety to the piperidine ring, which can be achieved through a variety of coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent production quality.

Chemical Reactions Analysis

Structural Features Influencing Reactivity

The compound contains:

-

Piperidine ring : A six-membered nitrogen-containing heterocycle, prone to alkylation, acylation, or ring-opening reactions.

-

Methylsulfonyl group : Electron-withdrawing group that may activate adjacent positions for nucleophilic attack.

-

Ketone group : Susceptible to nucleophilic addition, reduction, or enolate formation.

Reactions Involving the Piperidine Moiety

-

Alkylation : Substitution of the piperidine nitrogen with alkylating agents (e.g., methyl iodide) could occur, forming quaternary ammonium salts.

-

Ring-Opening Reactions : Under acidic or basic conditions, the piperidine ring may undergo cleavage, particularly if strained or activated by electron-withdrawing groups.

Reactions Involving the Ketone Group

-

Nucleophilic Addition : Grignard reagents or hydrides (e.g., NaBH₄) could add to the carbonyl carbon, forming secondary alcohols or alkanes.

-

Reduction : The ketone may be reduced to a secondary alcohol (e.g., using LiAlH₄).

-

Enolate Formation : Deprotonation at the α-carbon could generate enolate intermediates, enabling aldol condensation or alkylation.

Reactions Involving the Methylsulfonyl Group

-

Nucleophilic Substitution : The methylsulfonyl group acts as a good leaving group (SO₂Me⁻), enabling displacement by nucleophiles (e.g., hydroxide, amines).

-

Electrophilic Aromatic Substitution : If conjugated to an aromatic ring, the methylsulfonyl group could direct electrophiles (e.g., nitration, bromination).

Comparison of Reactivity with Structural Analogs

| Feature | 2,2-Dimethyl-1-(4-(methylsulfonyl)piperidin-1-yl)propan-1-one | Piperidine | Methylsulfonylpiperidine |

|---|---|---|---|

| Key Groups | Ketone, methylsulfonyl, piperidine | Piperidine | Piperidine, methylsulfonyl |

| Reactivity | Ketone enables nucleophilic addition; methylsulfonyl as leaving group | Alkylation | Enhanced solubility via SO₂Me |

| Typical Reactions | Reduction, nucleophilic substitution, enolate chemistry | Ring alkylation | Nucleophilic aromatic substitution |

Limitations and Gaps in Available Data

The provided sources ( , , ) focus primarily on structural identification, synthesis routes, and biological activity but lack explicit reaction data for this compound. For example:

-

PubChem entries ( , ) detail molecular properties and identifiers but do not describe specific reactions.

-

ChemicalBook ( ) provides physical and chemical properties but no mechanistic insights.

To fully characterize its reactivity, experimental studies or references to analogous piperidine derivatives (e.g.,, excluded per user instructions) would be required.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of and a molecular weight of approximately 255.36 g/mol. It features a piperidine ring substituted with a methylsulfonyl group, which enhances its pharmacological properties. The structure is crucial for its interaction with biological targets.

Pharmacological Applications

1. Antidepressant Activity

Recent studies have indicated that compounds similar to 2,2-Dimethyl-1-(4-(methylsulfonyl)piperidin-1-yl)propan-1-one exhibit selective serotonin reuptake inhibition. This mechanism is central to the treatment of depression and anxiety disorders. The piperidine moiety is known to modulate serotonin receptors, making this compound a candidate for further exploration in antidepressant therapies .

2. Anticancer Properties

Research has shown that derivatives of this compound can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, modifications to the piperidine structure have been linked to enhanced activity against various cancer cell lines, suggesting potential applications in oncology .

3. Neuroprotective Effects

The neuroprotective properties of similar compounds have been studied extensively, particularly their ability to prevent neuronal cell death in models of neurodegenerative diseases. The presence of the methylsulfonyl group may contribute to these protective effects by enhancing bioavailability and receptor binding affinity .

Case Studies

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1-(4-(methylsulfonyl)piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in substituents on the piperidine/piperazine ring, functional groups, and molecular weight. Below is a detailed comparison:

Table 1: Key Structural and Physicochemical Comparisons

Substituent Effects on Reactivity and Function

- Electron-Withdrawing Groups : The methylsulfonyl group in the target compound enhances electrophilicity and metabolic stability compared to analogs like 2,2-Dimethyl-1-(piperazin-1-yl)propan-1-one, which lacks this group .

- Chiral Centers: The (S)-2-amino derivative () introduces stereochemical diversity, which is critical for enantioselective interactions in biological systems .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing the purity and structure of this compound?

- Methodology : Utilize reversed-phase HPLC with a mobile phase of methanol and a buffered solution (e.g., sodium acetate and sodium 1-octanesulfonate, pH 4.6) for separation. Validate the method using system suitability tests per pharmacopeial guidelines . Mass spectrometry (MS) or NMR can confirm structural integrity, with particular attention to the methylsulfonyl and piperidinyl moieties .

Q. How can researchers optimize the synthetic yield of this compound?

- Methodology : Screen reaction conditions (e.g., solvent polarity, temperature, catalyst) to enhance nucleophilic substitution at the piperidine nitrogen. Purify intermediates via column chromatography, and monitor reaction progress using TLC or in situ IR spectroscopy. Optimize workup steps (e.g., pH-controlled extraction) to minimize byproducts .

Q. What are the key physicochemical properties critical for preclinical formulation?

- Methodology : Determine solubility in biorelevant media (e.g., FaSSIF/FeSSIF) and logP via shake-flask or HPLC-derived methods. Assess thermal stability using DSC/TGA and hygroscopicity by dynamic vapor sorption (DVS). These data inform salt selection and solid-state stability strategies .

Advanced Research Questions

Q. How can the three-dimensional structure of this compound be elucidated without crystallographic data?

- Methodology : Combine computational chemistry (density functional theory, DFT) with experimental spectroscopic data (2D NMR, IR). NOESY or ROESY NMR can infer spatial proximity of the methylsulfonyl and dimethylpropanone groups. Compare predicted vs. observed spectral data to validate conformational models .

Q. What role does the methylsulfonyl group play in target engagement, such as with Smoothened (Smo) receptors?

- Methodology : Conduct molecular docking and molecular dynamics simulations to assess hydrogen-bonding interactions between the sulfonyl group and receptor residues (e.g., Asp/Glu). Validate via mutagenesis studies or competitive binding assays with sulfonyl-modified analogs .

Q. How can researchers address contradictory bioactivity data across in vitro and in vivo models?

- Methodology : Evaluate metabolic stability (e.g., liver microsome assays) to identify rapid degradation. Use LC-MS/MS to quantify active metabolites. Cross-validate target engagement via CRISPR-mediated gene knockout or siRNA silencing in cell models .

Q. What strategies are effective for polymorph screening to improve bioavailability?

- Methodology : Perform solvent-mediated crystallization trials (e.g., slurrying in ethanol/water mixtures) and characterize polymorphs via PXRD and DSC. Assess dissolution rates and solubility of each form in simulated biological fluids. Prioritize forms with enhanced kinetic solubility .

Q. How can impurity profiles be controlled during large-scale synthesis?

- Methodology : Implement process analytical technology (PAT) to monitor critical intermediates. Use HPLC-MS to identify and quantify impurities (e.g., des-methyl or sulfone oxidation byproducts). Optimize reaction quenching and purification steps (e.g., recrystallization) to meet ICH Q3A/B guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.